Product packaging for Calcipotriene-d4(Cat. No.:)

Calcipotriene-d4

Cat. No.: B1158472
M. Wt: 416.63
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Deuterium-Labeled Vitamin D Analogs in Modern Pharmaceutical Sciences

Deuterium-labeled compounds, including vitamin D analogs, are playing an increasingly crucial role in modern pharmaceutical sciences. nih.gov The substitution of hydrogen with deuterium (B1214612), a stable, non-radioactive isotope, can subtly alter a molecule's properties in ways that are highly advantageous for research. tandfonline.commusechem.com In the context of vitamin D analogs, which are potent regulators of cell proliferation and differentiation, understanding their precise biological pathways is critical. symeres.commdpi.com

The use of deuterium-labeled vitamin D analogs allows researchers to:

Trace the metabolic fate of these compounds in biological systems with high accuracy. clearsynth.commusechem.com

Improve the pharmacokinetic profiles of drugs by altering their metabolic stability. tandfonline.comnih.gov

Serve as internal standards for highly sensitive analytical techniques like mass spectrometry. veeprho.comnih.gov

The development and synthesis of these labeled analogs, including various vitamin D derivatives, have become a specialized area of medicinal chemistry, enabling deeper insights into their therapeutic actions and potential for new drug design. symeres.comresearchgate.net

Rationale for Deuterium Labeling and Isotopic Enrichment in Research Methodologies

The primary rationale for using deuterium labeling in research is the kinetic isotope effect (KIE) . tandfonline.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. mdpi.com This increased bond strength can make the C-D bond more resistant to cleavage in enzyme-catalyzed reactions, which are often involved in drug metabolism. tandfonline.combioscientia.de

Key advantages of deuterium labeling include:

Altered Metabolism: By strategically placing deuterium atoms at sites of metabolic oxidation, the rate of drug breakdown can be slowed. This can lead to a longer drug half-life and potentially improved therapeutic efficacy. tandfonline.comtandfonline.com

Enhanced Analytical Precision: In quantitative analysis, such as liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are ideal internal standards. veeprho.comclearsynth.com Because they are chemically almost identical to the non-labeled analyte, they behave similarly during sample preparation and analysis. However, their higher mass allows them to be distinguished by the mass spectrometer, enabling highly accurate quantification of the target compound. omicronbio.comisc-science.comwikipedia.org

Mechanistic Studies: Deuterium labeling is a powerful tool for elucidating metabolic pathways. clearsynth.commusechem.com By tracking the fate of the labeled compound, researchers can identify metabolites and understand the biochemical transformations a drug undergoes in the body. isc-science.com

Isotopic enrichment, the process of increasing the concentration of a specific isotope like deuterium in a compound, is essential for these applications. numberanalytics.com The level of enrichment is a critical quality parameter and is often determined using techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry. omicronbio.comrsc.org

Fundamental Role of Calcipotriene-d4 in Mechanistic and Analytical Investigations

This compound serves a specialized and crucial role in the study of Calcipotriene, a drug used in the treatment of psoriasis. chemicalbook.com Its primary application is as an internal standard for the quantification of Calcipotriene in biological samples and pharmaceutical formulations. veeprho.comclearsynth.com

Specific roles of this compound include:

Pharmacokinetic Studies: Researchers use this compound to accurately measure the concentration of Calcipotriene in plasma or tissue over time. veeprho.comveeprho.com This is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the drug. nih.gov

Analytical Method Validation: this compound is used in the development and validation of analytical methods, such as those using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and reliability of the measurements. clearsynth.comclearsynth.com

The deuterium atoms in this compound are specifically placed on the cyclopropyl (B3062369) group of the molecule. allmpus.com This strategic placement ensures that the label is retained during the primary metabolic transformations of the parent drug, making it a stable and reliable tracer for research.

Table of Compound Properties

PropertyValueSource
Chemical Name (1R,3S,Z)-5-(2-((1R,3aS,7aR,E)-1-((2R,5S,E)-5-(Cyclopropyl-2,2,3,3-d4)-5-hydroxypent-3-en-2-yl)-7a-methyloctahydro-4H-inden-4-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol allmpus.com
Molecular Formula C27H36D4O3 veeprho.comallmpus.com
Molecular Weight 416.6 g/mol allmpus.com
Parent Drug Calcipotriene veeprho.com
Primary Application Internal standard for quantification of Calcipotriene by GC- or LC-mass spectrometry clearsynth.com

Properties

Molecular Formula

C₂₇H₃₅D₄O₃

Molecular Weight

416.63

Synonyms

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4S)-4-(Cyclopropyl-d4)-4-hydroxy-1-methyl-2-buten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-1,3-cyclohexanediol;  Calciptriol-d4;  MC-903-d4;  Daivonex-d4;  Dovonex-d4;  Psorcutan-d4; 

Origin of Product

United States

Synthetic Strategies and Isotopic Derivatization of Calcipotriene D4

Precursor Selection and Chemical Transformations for Deuterium (B1214612) Incorporation

The synthesis of Calcipotriene-d4, a deuterated analog of Calcipotriol (B1668217), is a complex process that relies on a convergent synthetic strategy. pnas.orgnih.govresearchgate.net This approach involves the separate construction of two key fragments: the A-ring and the CD-hydrindane core which includes the deuterated side-chain. These two pieces are then coupled together in the later stages of the synthesis. pnas.orgiiarjournals.org The majority of synthetic routes to access Vitamin D derivatives utilize this convergent assembly of an A-ring fragment with a fully formed CD bicycle that includes the side-chain. researchgate.net

Key precursors for the non-deuterated portions of the molecule often include the Inhoffen-Lythgoe diol for the CD-ring system and other commercially available starting materials like (R)-carvone for the A-ring. nih.govresearchgate.net For the introduction of the deuterium-labeled side-chain, a specifically designed precursor is required. In the case of this compound, the deuterium atoms are located on the cyclopropyl (B3062369) ring. veeprho.comclearsynth.comaxios-research.com The synthesis therefore requires a side-chain precursor containing a cyclopropyl-d4 group.

The introduction of deuterium is often planned for the final steps of the synthesis to avoid loss of the isotopic label during intermediate reactions. nih.gov For side-chain labeling, a common chemical transformation involves the use of a deuterated Grignard reagent, such as deuterated methylmagnesium bromide (CD₃MgBr), which can be added to an appropriate electrophile like an ester to form a deuterated tertiary alcohol. iiarjournals.orgmdpi.com

Stereoselective Synthesis Approaches for this compound

Stereocontrol is critical throughout the synthesis of this compound due to the multiple chiral centers in the molecule. Convergent synthesis strategies allow for the separate, controlled construction of the stereocenters within the A-ring and CD-ring fragments before their final coupling. pnas.orgnih.gov

Several key stereoselective reactions are employed:

A-Ring Construction : Scalable, enantiopure synthesis of the A-ring precursor has been achieved through methods that exploit hidden symmetry within the molecule's structure. pnas.orgnih.gov

CD-Ring and Side-Chain Construction : The stereochemistry of the side-chain, including the hydroxyl group at C24, is established using stereoselective reduction or addition reactions.

Fragment Coupling : The crucial connection of the A-ring and the CD-ring/side-chain fragment is often accomplished using palladium(0)-catalyzed cross-coupling reactions. nih.govresearchgate.net The Wittig-Horner reaction is a well-established method for forming the C6-C7 double bond, which links the two major fragments and establishes the characteristic triene system of Vitamin D analogs. iiarjournals.org Another powerful method is the Sonogashira coupling, which can unite the A-ring and CD-ring fragments via an en-yn-ene intermediate. pnas.org

The final geometry of the triene system is typically achieved through a photochemical isomerization step, which converts the thermodynamically more stable (5E)-isomer into the biologically active (5Z)-isomer. thieme-connect.com

Strategic Placement of Deuterium Atoms (e.g., cyclopropyl-d4, A-ring-d3, side chain-d6)

The placement of deuterium atoms in a molecule is a strategic decision, primarily aimed at creating a stable isotopic label for use as an internal standard in mass spectrometry-based bioanalytical assays. veeprho.comclearsynth.com The label should be in a position that is not susceptible to metabolic cleavage or chemical exchange.

Several strategies for deuterating Vitamin D analogs have been developed:

Cyclopropyl-d4 : This is the specific labeling pattern for the compound , this compound. veeprho.comclearsynth.com The four deuterium atoms are located on the two methylene (B1212753) carbons of the cyclopropyl ring in the side chain. iiarjournals.org This position is metabolically stable, making it an excellent choice for an internal standard.

A-ring-d3 : An alternative strategy involves synthesizing A-ring synthons containing three deuterium atoms. mdpi.comresearchgate.net This is typically achieved through a hydrogen-deuterium exchange reaction on an alcohol precursor to the A-ring. mdpi.com Labeling the A-ring is advantageous because the side chains of many Vitamin D metabolites are known to be easily metabolized, which could lead to loss of a side-chain label. mdpi.com

Side chain-d6 : A common method for introducing a stable label is the hexadeuteration of the terminal methyl groups (C26 and C27) on the side chain. iiarjournals.orgnih.gov This is often accomplished by reacting an ester intermediate with a deuterated Grignard reagent (CD₃MgBr). iiarjournals.orgmdpi.com

The primary application for these deuterated analogs, including this compound, is to serve as internal standards for the precise quantification of the parent drug in biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.comclearsynth.commdpi.com

Physico-chemical Characterization of Synthesized this compound

The definitive identification and quality assessment of synthesized this compound require a combination of advanced spectroscopic and analytical techniques. As a stable isotope-labeled internal standard, its structural integrity and isotopic enrichment are of paramount importance. veeprho.comclearsynth.com

Structural Elucidation via Advanced Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance Spectroscopy, High-Resolution Mass Spectrometry)

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the molecular formula and the success of deuterium incorporation. For this compound (C₂₇H₃₆D₄O₃), the expected molecular weight is approximately 416.63 g/mol , an increase of four mass units compared to the unlabeled Calcipotriol (C₂₇H₄₀O₃, M.W. 412.61 g/mol ). axios-research.comwikipedia.org HRMS provides a precise mass measurement that can confirm this mass shift, and its fragmentation pattern can help verify the location of the deuterium atoms on the cyclopropyl moiety, as this fragment would be heavier than in the unlabeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the detailed chemical structure.

¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the cyclopropyl ring would be absent or significantly diminished compared to the spectrum of unlabeled Calcipotriol. The rest of the spectrum, including the characteristic signals for the olefinic protons of the triene system and protons adjacent to hydroxyl groups, should remain largely unchanged, confirming the integrity of the core structure.

¹³C NMR: The ¹³C NMR spectrum would show the carbon signals for the deuterated cyclopropyl carbons as multiplets with attenuated intensity due to C-D coupling.

While specific spectral data for this compound is not widely published, the table below shows typical ¹H NMR chemical shifts for the parent compound, Calcipotriol. For this compound, the signals associated with the cyclopropyl protons (around 0.3-0.9 ppm) would be absent.

Proton Assignment (Calcipotriol) Typical Chemical Shift (δ, ppm)
C18-H₃ (s)~0.55
C21-H₃ (d)~1.12
C1-OH (d)~1.85
C3-OH (d)~2.00
C4-Hα (dd)~2.31
C4-Hβ (dd)~2.58
C1-H (m)~4.23
C3-H (m)~4.43
C19-H (Z) (s)~5.00
C19-H (E) (s)~5.33
C7-H (d)~6.01
C6-H (d)~6.38
Data is illustrative and based on general knowledge of Vitamin D analog spectra.

Assessment of Isotopic Purity and Deuterium Enrichment Levels

The utility of this compound as an internal standard is directly dependent on its isotopic purity and the level of deuterium enrichment. The goal is to have a high percentage of the molecules contain the desired number of deuterium atoms with a minimal amount of unlabeled or partially labeled species.

Isotopic Purity : This refers to the percentage of the compound that is the desired deuterated isotopologue (in this case, the d4 species) relative to other isotopologues (d0, d1, d2, d3, etc.).

Deuterium Enrichment : This measures the abundance of deuterium at the specific labeled positions. For use in quantitative bioanalysis, deuterium enrichment should be very high, often exceeding 98 atom % D. researchgate.net

Mass spectrometry is the primary technique used to assess these parameters. By analyzing the molecular ion cluster, the relative abundance of the d4 ion compared to the d0 (unlabeled) and other ions can be determined. A high-quality batch of this compound should show a dominant peak for the d4 isotopologue with very low intensity for the d0 peak. drugbank.com For example, a study on the synthesis of A-ring-d3 labeled Vitamin D metabolites reported achieving a deuteride (B1239839) content of over 93%. mdpi.com Another method describes achieving deuterium incorporation levels of 90-97%. nih.gov

Scale-Up and Purification Protocols for Research-Grade this compound

Producing research-grade this compound requires robust and scalable synthesis and purification protocols. While many syntheses are performed on a laboratory scale, methods for producing gram quantities of Vitamin D analogs and their intermediates have been developed. pnas.orgnih.goviiarjournals.org

Scale-Up Considerations: The convergent synthesis approach is advantageous for scale-up as it allows for the optimization and large-scale production of the A-ring and CD-ring/side-chain fragments independently before the final, often lower-yielding, coupling and isomerization steps. pnas.orgnih.gov A scalable synthesis of the decorated A-ring, for instance, has been reported on a 50-mmol scale. pnas.org

Purification Protocols: Purification is a critical step to remove unreacted starting materials, reagents, and side products, particularly isomers that are difficult to separate. Given the sensitivity of Vitamin D analogs to light, heat, and pH, purification methods must be chosen carefully. symeres.com

Chromatography : High-Performance Liquid Chromatography (HPLC) is the method of choice for the final purification of Calcipotriene and its analogs to achieve the high purity required for research and pharmaceutical use. oup.comnih.gov

Stationary Phase : Reversed-phase columns, such as an RP-18 (C18), are commonly used. oup.comnih.gov

Mobile Phase : A ternary mixture of methanol-acetonitrile-water (e.g., 67:23:10, v/v) has been shown to effectively separate Calcipotriol from related compounds. oup.comnih.gov For simpler separations, a binary mixture like methanol-water (e.g., 80:20, v/v) can be used. oup.com The use of tetrahydrofuran (B95107) in the mobile phase has also been reported. scirp.org

Crystallization : For removing impurities and water, crystallization is an effective technique. A patent for purifying crude Calcipotriol describes azeotropic removal of water using toluene/ethyl acetate, followed by crystallization from a mixture of anhydrous solvents like acetone (B3395972) and hexane. google.com This process yields a white crystalline solid with high HPLC purity. google.com

Preliminary Purification : Before the final HPLC step, crude product is often subjected to flash column chromatography on silica (B1680970) gel. google.com

The combination of these techniques allows for the production of this compound with the high chemical and isotopic purity necessary for its use as a reliable internal standard in demanding analytical applications. clearsynth.com

Advanced Analytical Methodologies Employing Calcipotriene D4

Principles and Applications of Calcipotriene-d4 as an Internal Standard in Quantitative Bioanalysis

In the realm of quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls to correct for analytical variability. wuxiapptec.com this compound is an ideal internal standard for calcipotriene analysis due to its structural and chemical similarity to the analyte. veeprho.comveeprho.com

The fundamental principle behind using this compound is that it behaves nearly identically to the non-labeled calcipotriene throughout the entire analytical process, including extraction, chromatography, and ionization in the mass spectrometer. wuxiapptec.com Any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the internal standard to the same extent. wuxiapptec.com By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to a more accurate and precise measurement of the analyte's concentration. wuxiapptec.com

Isotope Dilution Mass Spectrometry (IDMS) for Enhanced Precision and Accuracy

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. epa.govfda.gov The use of a stable isotope-labeled internal standard, such as this compound, is the cornerstone of the IDMS approach for calcipotriene quantification. veeprho.commedchemexpress.com

The core principle of IDMS involves introducing a known amount of the isotopically enriched standard (this compound) into the sample containing the analyte of interest (calcipotriene). epa.gov This "spiked" sample is then processed, and the ratio of the natural isotope (from calcipotriene) to the enriched isotope (from this compound) is measured using a mass spectrometer. epa.gov Because the chemical and physical properties of the analyte and the isotope-labeled standard are nearly identical, they are affected similarly by extraction inefficiencies and instrument variability. wuxiapptec.com This co-behavior ensures that the measured isotope ratio remains constant regardless of sample loss during preparation, leading to highly accurate and precise quantification. epa.govfda.gov The accuracy of IDMS is further enhanced because the final concentration is determined by a direct calculation based on the measured isotope ratio and known values, rather than relying on a calibration curve that can be subject to its own inaccuracies. epa.gov

Compensation for Matrix Effects and Ion Suppression in Complex Biological Matrices

Biological matrices, such as plasma and tissue homogenates, are inherently complex and contain numerous endogenous components. nih.gov During analysis by liquid chromatography-mass spectrometry (LC-MS), these co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. chromatographyonline.comresearchgate.net This can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), both of which compromise the accuracy and reliability of the quantitative results. chromatographyonline.comresearchgate.net

This compound plays a critical role in mitigating these matrix effects. nih.gov Since this compound has nearly identical physicochemical properties and chromatographic retention time to calcipotriene, it experiences the same degree of ion suppression or enhancement from the co-eluting matrix components. wuxiapptec.com By using the ratio of the analyte signal to the internal standard signal for quantification, the variability introduced by the matrix effect is effectively canceled out. wuxiapptec.comnih.gov This is a significant advantage over using a structural analogue internal standard that may have a different retention time and thus be subjected to different matrix effects. nih.gov The use of a stable isotope-labeled internal standard like this compound is therefore considered the gold standard for correcting matrix effects in LC-MS-based bioanalysis. nih.gov

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Protocols

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) has become the method of choice for the sensitive and selective quantification of drugs and their metabolites in biological fluids. scielo.brnih.gov The combination of the high separation efficiency of UHPLC with the high selectivity and sensitivity of tandem mass spectrometry makes it ideal for analyzing low-concentration analytes like calcipotriene in complex matrices. nih.govfda.gov

Optimization of Chromatographic Separation Strategies for Calcipotriene and its Metabolites

Effective chromatographic separation is essential to resolve calcipotriene and its metabolites from each other and from endogenous interferences in the biological matrix. scirp.orgresearchgate.net Reversed-phase (RP) HPLC is a commonly employed technique for this purpose. rjptonline.orgajrconline.orgrjptonline.org

Several factors are considered during the optimization of chromatographic separation:

Column Chemistry: C18 columns are frequently used for the separation of calcipotriene and related compounds. rjptonline.orgajrconline.orgrjptonline.org The choice of a specific C18 column can influence the resolution and peak shape.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous component, sometimes with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. scielo.brajrconline.orgveterinaria.org The ratio of the organic to aqueous phase is optimized to achieve the desired retention and separation. For instance, a mobile phase of methanol and water (70:30 v/v) has been used effectively. rjptonline.orgresearchgate.net In some methods, a gradient elution, where the mobile phase composition is changed over time, is used to separate compounds with a wider range of polarities. scholarsresearchlibrary.comresearchgate.net

Flow Rate and Column Temperature: These parameters are adjusted to optimize the separation efficiency and analysis time. rjptonline.orgveterinaria.org

A well-optimized chromatographic method ensures that calcipotriene and its metabolites elute as sharp, symmetrical peaks, well-separated from potential interferences, which is crucial for accurate quantification. veterinaria.org

Elucidation of Tandem Mass Spectrometry Fragmentation Pathways and Parameter Optimization

Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by monitoring specific fragmentation patterns of the analyte and internal standard. youtube.comwikipedia.org The process involves selecting the protonated or deprotonated molecule (precursor ion) in the first mass analyzer, fragmenting it in a collision cell, and then detecting a specific fragment ion (product ion) in the second mass analyzer. youtube.com This is known as multiple reaction monitoring (MRM). scielo.br

For calcipotriene, the precursor to product ion transition is carefully selected and optimized to maximize sensitivity and specificity. In one method using electrospray ionization in the negative ion mode, the transition of m/z 411.1 → 393.5 was monitored for calcipotriene. nih.gov In another study using positive ion mode, the [M+H]⁺ ion at m/z 502.2 was fragmented to a product ion at m/z 391.1. scielo.br For the internal standard, this compound, the corresponding transition would be monitored, for example, m/z 506.3 → 391.2. scielo.br Optimization of MS parameters such as collision energy and declustering potential is performed to achieve the most abundant and stable fragment ion signal.

Rigorous Quantitative Method Development and Validation Parameters (e.g., linearity, precision, accuracy, lower limit of quantification)

A robust bioanalytical method requires rigorous validation to ensure its reliability. rjptonline.orgveterinaria.orgresearchgate.net Validation is performed according to guidelines from regulatory agencies and includes the assessment of several key parameters:

Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. scirp.orgveterinaria.org This is typically assessed by analyzing a series of calibration standards and evaluating the correlation coefficient (r²) of the resulting calibration curve, which should ideally be close to 1. ajrconline.orgveterinaria.org For example, a linear range of 5.0–5000.0 pg/mL with a correlation coefficient (r²) of ≥ 0.9994 has been reported for a similar compound. scielo.br

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy refers to the closeness of the measured value to the true value. rjptonline.orgresearchgate.net These are evaluated by analyzing quality control (QC) samples at different concentration levels on the same day (intra-day) and on different days (inter-day). scielo.br Acceptance criteria are typically within ±15% (±20% for the LLOQ) of the nominal concentration. scielo.br

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable precision and accuracy. scirp.orgnih.gov For calcipotriene, LLOQs as low as 10.0 pg/mL in human plasma have been achieved. fda.gov

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites and endogenous matrix components. researchgate.netscholarsresearchlibrary.com

Matrix Effect: As discussed earlier, the influence of the biological matrix on the analyte's ionization is assessed to ensure that the internal standard adequately compensates for it. nih.gov

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability) is evaluated to ensure that the sample integrity is maintained throughout the analytical process. scielo.br

Table 1: Example of UHPLC-MS/MS Method Parameters for Calcipotriene Analysis This table is a composite representation based on typical parameters found in the literature and does not represent a single specific study.

ParameterConditionReference
Chromatographic Column C18 column (e.g., 2.1 x 100 mm, 1.7 µm) nih.gov
Mobile Phase Gradient or isocratic elution with Methanol/Acetonitrile and water with additives (e.g., ammonium formate) scielo.brnih.gov
Flow Rate 0.4 - 0.7 mL/min scielo.brnih.gov
Ionization Mode Electrospray Ionization (ESI), Positive or Negative scielo.brnih.gov
MS/MS Transition (Calcipotriene) e.g., m/z 411.1 → 393.5 (Negative); m/z 502.2 → 391.1 (Positive) scielo.brnih.gov
MS/MS Transition (this compound) e.g., m/z 506.3 → 391.2 (Positive) scielo.br

Table 2: Representative Validation Parameters for a Calcipotriene Bioanalytical Method This table presents typical acceptance criteria and findings from various studies.

Validation ParameterTypical Finding/Acceptance CriteriaReference
Linearity (r²) ≥ 0.99 scielo.brajrconline.orgveterinaria.org
Lower Limit of Quantification (LLOQ) 0.5 - 10 pg/mL in plasma fda.govnih.gov
Intra-day Precision (%RSD) < 15% scielo.br
Inter-day Precision (%RSD) < 15% scielo.br
Accuracy (% Bias) Within ±15% of nominal value scielo.br
Recovery Consistent and reproducible ajrconline.orgoup.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Deuterated Vitamin D Analog Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a significant analytical tool for the determination of vitamin D and its analogs, including deuterated variants like this compound. Although Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often considered the gold standard, GC-MS/MS offers a viable alternative with high specificity and sensitivity. nih.govresearchgate.net A long-standing concern with GC-based analysis of vitamin D compounds is their propensity for thermal rearrangement at the high temperatures used in the GC inlet and capillary column. nih.govresearchgate.net This thermal instability leads to the formation of isomers, primarily pyro- and isopyro- forms, which can complicate chromatograms and quantification. nih.govnih.gov

To mitigate these challenges and improve analytical performance, specific methodologies have been developed. A crucial step is derivatization, commonly involving trimethylsilylation. Reacting the vitamin D analogs with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. nih.gov This process increases the thermal stability and volatility of the analytes, typically resulting in single, predominant chromatographic peaks for the derivatized compounds, which simplifies analysis. nih.gov

The use of deuterated internal standards is fundamental to achieving accurate and precise quantification with GC-MS. researchgate.net this compound is intended for use as an internal standard for the quantification of Calcipotriol (B1668217) by GC- or LC-mass spectrometry. clearsynth.com These isotopically labeled compounds, such as 6,19,19-trideuterated 24R,25-dihydroxyvitamin D3 or other deuterated vitamin D analogs, exhibit nearly identical chemical properties and chromatographic behavior to their non-deuterated counterparts. nih.govnih.gov By adding a known amount of the deuterated standard to the sample, variations in sample extraction, derivatization efficiency, and instrument response can be effectively normalized, correcting for analytical variability and matrix effects. researchgate.netresearchgate.net This isotope dilution approach allows for precise sensitivity, with methods capable of reaching detection limits as low as 1 part-per-billion (ng/g) in complex matrices like animal feeds. nih.gov

In tandem mass spectrometry (GC-MS/MS), Multiple Reaction Monitoring (MRM) is employed to enhance selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard. For example, in the analysis of Vitamin D3-TMS derivatives, the transition m/z 456 → 351 has been utilized. nih.gov The fragmentation patterns of the TMS-derivatized vitamin D skeleton and its side-chain provide valuable structural information. nih.govcapes.gov.br

Table 1: GC-MS Parameters for Deuterated Vitamin D Analog Analysis
ParameterDescriptionExample/FindingReference
Internal StandardA deuterated analog of the analyte used for quantification.24R,25-dihydroxy[6,19,19-2H]vitamin D3 was used for the GC/MS analysis of 24R,25-dihydroxyvitamin D3 in rat serum. nih.gov
DerivatizationChemical modification to improve thermal stability and volatility.Reaction with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) at 70°C for 30 minutes. nih.gov
Thermal IsomersProducts formed due to heat-induced rearrangement during GC analysis.Pyro- and isopyro- isomers are formed and identified by comparison with synthetic standards. nih.govnih.gov
MS/MS TransitionSpecific precursor-to-product ion fragmentation monitored for quantification.Vitamin D3: m/z 456 → 351; Vitamin D2: m/z 486 → 363. nih.gov
Sample PreparationExtraction and purification of analytes from the matrix.Overnight fat saponification with concentrated potassium hydroxide (B78521) followed by extraction in n-hexane. nih.gov

Exploration of Emerging Spectrometric Techniques for this compound Research (e.g., Ion Mobility Mass Spectrometry)

As research demands greater analytical specificity, particularly for distinguishing between structurally similar compounds, emerging techniques like Ion Mobility-Mass Spectrometry (IM-MS) are being explored. IM-MS adds a valuable dimension to traditional mass spectrometry by separating ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge through a gas-filled mobility cell. github.iorsc.org This capability is particularly advantageous for the analysis of vitamin D analogs, which often include a variety of closely related isomers and metabolites. sigmaaldrich.com

The principle of ion mobility spectrometry involves ions traversing a gas-filled drift tube under the influence of an electric field. github.io Larger ions experience more collisions with the buffer gas and are retarded more than smaller, more compact ions, resulting in separation based on their drift time. github.io This drift time is related to the ion's rotationally averaged collision cross-section (CCS), a key physical property that provides structural information. instruct-eric.org The coupling of IMS with MS allows for the separation of isomers (same mass and formula, different structure), isobars (same mass, different formula), and conformers (same structure, different 3D shape) that would be indistinguishable by mass spectrometry alone. nih.gov

Several types of IM-MS have been developed, each with distinct advantages:

Drift-Time Ion Mobility Spectrometry (DTIMS): Considered the benchmark for IMS, DTIMS operates with a constant, weak electric field and provides the highest resolving power, allowing for the direct measurement of CCS values. nih.gov

Traveling-Wave Ion Mobility Spectrometry (TWIMS): This technique uses traveling voltage waves to propel ions through the mobility cell. While offering lower resolving power than DTIMS, TWIMS provides good sensitivity and is well-suited for integration with commercial mass spectrometers. nih.gov

Field-Asymmetric Waveform Ion Mobility Spectrometry (FAIMS): Also known as Differential Mobility Spectrometry (DMS), FAIMS separates ions based on the difference in their mobility between high and low electric fields, offering orthogonal separation that can achieve high selectivity. nih.gov

Trapped Ion Mobility Spectrometry (TIMS): In this configuration, ions are held stationary against a moving gas, and then released according to their mobility. This can lead to increased sensitivity and resolving power. github.io

For this compound research, IM-MS offers significant potential. The synthesis and metabolism of calcipotriol can result in various related compounds, such as the 24-ketone (MC1046) and its hydrogenated derivative (MC1080). researchgate.net Furthermore, vitamin D compounds are known to have biologically inactive epi-analogs that can interfere with accurate measurement. sigmaaldrich.com IM-MS could provide the necessary resolution to separate this compound from these metabolites and isomers, leading to more accurate pharmacokinetic and metabolic studies. The ability to measure the CCS of this compound and its related species can also aid in their structural elucidation and provide deeper insights into their biochemical behavior.

Table 2: Comparison of Emerging Ion Mobility Mass Spectrometry Techniques
TechniquePrinciple of SeparationKey AdvantagesPrimary ApplicationReference
Drift-Time IMS (DTIMS)Ion drift velocity in a constant, weak electric field.Highest resolving power; direct measurement of Collision Cross-Section (CCS).Fundamental structural characterization. nih.gov
Traveling-Wave IMS (TWIMS)Ions surf on traveling voltage waves through a gas-filled cell.Good sensitivity; well-integrated into commercial MS systems.Broad application in proteomics and metabolomics. nih.gov
Field-Asymmetric Waveform IMS (FAIMS/DMS)Difference in ion mobility between high and low electric fields.Orthogonal separation, high selectivity for isobars.Reducing chemical noise and separating challenging isomers. nih.gov
Trapped IMS (TIMS)Ions held stationary against a moving gas and released based on mobility.High sensitivity and resolution; can be coupled with high-throughput methods.Analysis of complex mixtures, such as in proteomics. github.io

Mechanistic and Metabolic Pathway Elucidation Using Calcipotriene D4 As a Molecular Probe

In Vitro and Ex Vivo Metabolic Profiling of Calcipotriene via Deuterium (B1214612) Tracing

The use of deuterium tracing with Calcipotriene-d4 enables detailed in vitro and ex vivo metabolic profiling. nih.govnih.gov By employing techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can differentiate the deuterated compound and its metabolites from endogenous molecules, providing a clear picture of its metabolic fate. nih.govmeduniwien.ac.at

Identification and Structural Characterization of Phase I Metabolites (e.g., hydroxylation, ketone formation)

Phase I metabolism of calcipotriene primarily involves hydroxylation and oxidation reactions. mdpi.com In vitro studies using liver homogenates from various species, including rats, minipigs, rabbits, and humans, have identified two major Phase I metabolites. hres.ca These are MC1046, an α,β-unsaturated ketone analog, and MC1080, a saturated ketone analog. hres.cafda.govwikipedia.org MC1080 is the primary metabolite found in plasma. fda.gov The metabolic conversion to these ketone derivatives signifies a key step in the biotransformation of calcipotriene. iiarjournals.orgdoi.org

Further hydroxylation at various positions on the side-chain has also been observed, leading to a variety of hydroxylated products. iiarjournals.orgresearchgate.net These reactions are consistent with the generation of multiple active and inactive forms of the drug. iiarjournals.orgresearchgate.net The use of this compound, in conjunction with advanced analytical techniques like tandem LC-MS, allows for the precise identification of these metabolic products. nih.goviiarjournals.orgresearchgate.net

Table 1: Major Phase I Metabolites of Calcipotriene

MetaboliteChemical Modification
MC1046α,β-unsaturated ketone analog
MC1080Saturated ketone analog
VariousHydroxylated products

This table summarizes the primary metabolites formed during Phase I metabolism of calcipotriene.

Analysis of Phase II Conjugates (e.g., glucuronidation, sulfation)

Following Phase I metabolism, calcipotriene metabolites can undergo Phase II conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility and facilitate excretion. While the primary focus of many studies has been on Phase I metabolism, the formation of Phase II conjugates is an important aspect of the complete metabolic pathway. Calcitroic acid, a final catabolic product of vitamin D metabolism, and its conjugates have been studied to understand their biological activity and clearance. nih.gov Research into the Phase II conjugates of calcipotriene is ongoing, with studies exploring the synthesis and biological activity of conjugates like taurine (B1682933) and glycine (B1666218) derivatives of calcitroic acid.

Enzyme Kinetics and Cytochrome P450-Mediated Biotransformation

The metabolism of calcipotriene is heavily reliant on the cytochrome P450 (CYP) enzyme system. iiarjournals.orgresearchgate.netnih.gov Enzyme kinetics studies are essential for characterizing the efficiency and specificity of these enzymatic reactions. nih.govshimadzu.com.cnnih.gov

Characterization of Specific CYP Isoforms Involved in Calcipotriene Metabolism

Several CYP isoforms have been implicated in the metabolism of calcipotriene. mdpi.commdpi.com Studies have shown that CYP3A4 is a major enzyme responsible for the metabolism of vonoprazan, another drug, and is also involved in the metabolism of many other compounds. mdpi.com Research points to the involvement of various CYP enzymes in the hydroxylation and oxidation of vitamin D analogs. iiarjournals.orgresearchgate.net While the specific contribution of each isoform to calcipotriene metabolism is an area of active investigation, it is clear that multiple CYPs play a role. iiarjournals.orgresearchgate.net The use of recombinant human CYP enzymes and specific inhibitors helps to identify the key players in this metabolic process. nih.govfrontiersin.org

Role of CYP24 in Calcipotriene Catabolism and its Implications for "Vitamin D Resistance" Mechanisms

The cytochrome P450 enzyme CYP24A1 is a key catabolic enzyme for vitamin D and its analogs, including calcipotriene. iiarjournals.orgresearchgate.netresearchgate.netoup.com This enzyme is responsible for the 24-hydroxylation pathway, which leads to the inactivation and degradation of these compounds. iiarjournals.orgresearchgate.netoup.com The expression of CYP24A1 is induced by calcitriol (B1668218) and its analogs, creating a negative feedback loop that regulates the levels of active vitamin D. researchgate.net

In the context of calcipotriene, CYP24A1 plays a significant role in its breakdown. iiarjournals.orgresearchgate.net Overexpression or increased activity of CYP24A1 can lead to rapid catabolism of calcipotriene, potentially reducing its therapeutic efficacy. This phenomenon is considered a contributing factor to "vitamin D resistance," where target cells become less responsive to the effects of vitamin D analogs. iiarjournals.orgresearchgate.net Studies using cell lines with and without CYP24A1 expression have been instrumental in dissecting the specific role of this enzyme in calcipotriene catabolism. iiarjournals.orgresearchgate.net

Table 2: Key Enzymes in Calcipotriene Metabolism

EnzymeRoleImplication
Various CYP IsoformsPhase I metabolism (hydroxylation, oxidation)Biotransformation to various metabolites
CYP24A1Catabolism via 24-hydroxylationInactivation of calcipotriene, potential for "Vitamin D resistance"

This table highlights the crucial enzymes involved in the metabolic pathways of calcipotriene.

Preclinical Pharmacokinetic Research in Experimental Animal Models Utilizing this compound

Pharmacokinetic (PK) studies are essential to understand how a drug is processed by a living organism. This compound is instrumental in these preclinical studies, enabling accurate measurement of calcipotriene concentrations in various biological samples from animal models. oulu.fidoi.org

The ADME profile of calcipotriene has been characterized in various animal models, including rats and sheep, often using deuterated standards for bioanalysis. oulu.finih.gov Following topical application, a small percentage of calcipotriene is absorbed systemically. drugbank.com Studies in rats have shown that after intravenous administration, calcipotriene is eliminated very rapidly from the body, much faster than the natural hormone calcitriol. nih.gov This rapid metabolism and clearance is a key factor in its favorable systemic safety profile. nih.govresearchgate.net Calcipotriene metabolism occurs quickly, following pathways similar to the natural hormone, and its primary metabolites are significantly less potent than the parent compound. drugbank.comnih.gov

The use of this compound as an internal standard in the LC-MS analysis of plasma, urine, and tissue homogenates is crucial for constructing accurate concentration-time curves and calculating key pharmacokinetic parameters. oulu.fidoi.org

While specific tissue distribution studies using this compound as the tracer are not widely published, its use as an internal standard is fundamental to studies that map the distribution of calcipotriene. oulu.fidoi.org Such studies aim to determine the concentration of the drug in target tissues (like the skin) versus non-target tissues to understand its therapeutic index. Given the lipophilic nature of vitamin D analogs, they are expected to distribute into various tissues. scholaris.ca The rapid metabolism of calcipotriene, however, limits its systemic accumulation. nih.gov The ability to accurately quantify calcipotriene in different tissues, facilitated by this compound, is essential for confirming its localized action and low systemic exposure.

Preclinical studies in animal models have been vital in determining the metabolic clearance and half-life of calcipotriene. In a study using sheep, the terminal half-life of calcipotriene after an intravenous dose was found to be approximately one hour. oulu.fidoi.org A comparative study in rats showed that the rate of clearance for calcipotriene was more than 100 times higher than that of calcitriol. nih.gov This rapid clearance is attributed to extensive metabolism into less active compounds, such as MC1046 and MC1080. oulu.finih.gov

This compound is essential for the bioanalytical methods used to generate this data. oulu.fidoi.org By enabling precise quantification of the parent drug in plasma over time, researchers can accurately calculate its half-life and clearance rate, providing critical data that explains its low systemic activity compared to the endogenous vitamin D hormone. nih.gov

Table 2: Pharmacokinetic Parameters of Calcipotriene in Animal Models This table summarizes key findings from preclinical studies where this compound would be used as an analytical standard.

Animal Model Administration Route Key Finding Reference
Rat Intravenous Clearance rate >100 times higher than for calcitriol. nih.gov
Rat Intravenous Area under the curve (AUC) >100 times lower than for calcitriol. nih.gov
Sheep Intravenous Terminal half-life of approximately 1 hour. oulu.fidoi.org

Computational and Theoretical Chemistry Approaches in Calcipotriene D4 Research

Quantum Chemical Calculations for Isotope Effects and Electronic Properties

No published studies were found that specifically analyze the primary or secondary kinetic isotope effects (KIE) of Calcipotriene-d4 in the context of its enzymatic metabolism, for instance, by cytochrome P450 enzymes like CYP24A1. Research on KIE typically involves complex experimental and computational work to determine how isotopic substitution affects reaction rates. Such investigations are crucial for understanding metabolic stability and pathways. However, specific data, including calculated KIE values or the computational models used to derive them for this compound, are not present in the available literature.

There is no available research detailing the theoretical prediction of spectroscopic properties (e.g., NMR, IR, UV-Vis spectra) for this compound through quantum chemical calculations. While methods like Density Functional Theory (DFT) are commonly used to predict such properties, providing a theoretical benchmark for experimental data, no studies have been published applying these methods to this compound. Consequently, there are no data tables comparing theoretical versus experimental spectroscopic shifts or assignments for this specific isotopologue.

Analysis of Primary and Secondary Kinetic Isotope Effects (KIE) in Enzymatic Reactions

Molecular Modeling and Docking Simulations of this compound with Biological Targets

Specific molecular modeling studies focusing on the conformational analysis of a this compound-Vitamin D Receptor (VDR) complex are not found in the scientific literature. Research in this area would typically involve molecular dynamics simulations to understand how deuteration might alter the ligand's conformational preferences within the VDR's binding pocket and to calculate the binding free energy. However, no papers detailing such simulations, interaction energies, or stability analyses for the this compound-VDR complex have been published.

Due to the absence of docking simulations and binding affinity data for this compound, no specific Structure-Activity Relationship (SAR) insights derived from its deuteration are available. Establishing a deuteration-based SAR would require comparative studies against the non-deuterated parent compound, Calcipotriene, to elucidate any changes in binding affinity, receptor activation, or selectivity. This foundational research is not present in the public domain.

Future Directions and Emerging Research Applications of Calcipotriene D4

Integration of Deuterated Analogs in Advanced Metabolomics and Proteomics Studies

The fields of metabolomics and proteomics, which involve the comprehensive study of metabolites and proteins, respectively, heavily rely on high-precision analytical techniques. revespcardiol.orgnih.gov Deuterated compounds like Calcipotriene-d4 are becoming indispensable tools in these advanced studies.

In metabolomics, the goal is to identify and quantify the complete set of small-molecule metabolites in a biological sample. The complexity of these samples necessitates the use of internal standards to correct for variations during sample preparation and analysis. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard because they co-elute with the analyte of interest and exhibit similar ionization efficiency in mass spectrometry, thus compensating for matrix effects. nih.govnih.gov This ensures a more accurate and reliable quantification of the endogenous, non-deuterated compound, calcipotriene, and its metabolites. veeprho.comresearchgate.net

Similarly, in proteomics, particularly in targeted proteomics and the quantification of post-translational modifications, deuterated standards play a crucial role. While this compound is directly related to the analysis of a small molecule, the principles of using stable isotopes extend to the entire "omics" cascade. Understanding the metabolic fate of a drug like calcipotriene can provide insights into its effects on protein expression and function, which can be further investigated using proteomic approaches. The precise quantification enabled by this compound allows researchers to build more accurate pharmacokinetic/pharmacodynamic (PK/PD) models, which are essential for understanding the relationship between drug concentration and its biological effect, including changes in the proteome. nih.gov

Development of Novel Bioanalytical Platforms for Ultra-Trace Analysis

The demand for highly sensitive and specific bioanalytical methods is constantly growing, particularly for potent compounds like calcipotriene that are present at very low concentrations in biological matrices. This compound is a key component in the development and validation of these novel platforms, predominantly those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). fda.govnih.gov

LC-MS/MS methods utilizing this compound as an internal standard have demonstrated high sensitivity, with lower limits of quantification (LLOQ) in the picogram per milliliter (pg/mL) range in human plasma. fda.govfda.gov For instance, a validated LC-MS/MS method for the simultaneous determination of calcipotriene and its major metabolite, MC1080, used this compound and MC1080-d4 as internal standards, achieving an LLOQ of 50.0 pg/mL for calcipotriene and 20.0 pg/mL for MC1080. fda.gov

Future developments are likely to focus on even more sensitive techniques, such as ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry. These advanced platforms can offer improved chromatographic separation and mass accuracy, further reducing matrix interference and enhancing sensitivity. The use of this compound will remain critical in these methods to ensure data reliability. nih.gov Research has shown the successful development of a UHPLC-MS/MS assay for the simultaneous quantification of calcipotriene and another drug, paclitaxel (B517696), in rat whole blood and plasma, highlighting the robustness of using deuterated standards in complex analytical scenarios. nih.gov

Table 1: Bioanalytical Method Parameters for Calcipotriene Analysis Using this compound
ParameterValue/RangeMatrixAnalytical MethodReference
Linearity Range50.0 to 250 pg/mLHuman PlasmaLC/MS/MS fda.gov
Lower Limit of Quantification (LLOQ)50.0 pg/mLHuman PlasmaLC/MS/MS fda.gov
Precision (% CV)≤ 5.78%Human PlasmaLC/MS/MS fda.gov
Accuracy (% Bias)-4.00% to -2.67%Human PlasmaLC/MS/MS fda.gov
Linearity Range30.0 to 500 pg/mLHuman PlasmaLC-MS/MS fda.gov

Expansion of Isotope Tracer Applications in Early-Stage Drug Discovery and Development (Preclinical)

In preclinical drug discovery, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity is paramount. Stable isotope tracers like this compound are powerful tools in these investigations. By administering a mixture of the deuterated and non-deuterated drug, researchers can trace the metabolic fate of the compound with high precision using mass spectrometry.

This approach allows for the unambiguous identification of metabolites, as they will appear as doublets in the mass spectrum, separated by the mass difference between the deuterated and non-deuterated parent drug. This is particularly useful for elucidating complex metabolic pathways. The metabolism of calcipotriene is known to be rapid, occurring in the liver to form metabolites like MC1046 and MC1080, which are less potent than the parent compound. fda.govdrugbank.com Using this compound can help in quantifying the rate and extent of formation of these and other minor metabolites during preclinical studies.

Furthermore, these tracer studies can be applied in animal models to investigate drug-drug interactions. For example, a study investigating the co-administration of calcipotriol (B1668217) and paclitaxel in rats utilized a robust LC-MS/MS method to assess pharmacokinetic interactions, finding that paclitaxel increased the systemic exposure of calcipotriol. nih.gov Such studies are critical for predicting potential interactions in humans and are a key component of the preclinical safety evaluation of new drug candidates.

Elucidating Complex Biological Pathways Through Enhanced Isotopic Resolution

The utility of deuterated analogs extends beyond pharmacokinetics to the fundamental investigation of biological pathways. Calcipotriene, as a vitamin D analog, exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene transcription. nih.govnih.gov This interaction modulates various cellular processes, including cell proliferation, differentiation, and immune responses. nih.gov

Hydrogen-deuterium exchange (HDX) mass spectrometry is an emerging technique that can provide insights into protein conformational dynamics. nih.gov In HDX-MS, the exchange of backbone amide hydrogens with deuterium (B1214612) is monitored over time. Ligand binding can alter the conformation of a protein, leading to changes in the rate of deuterium uptake in specific regions. By comparing the HDX profiles of the VDR in its unbound state versus when it is bound to calcipotriene, researchers can map the specific sites of interaction and allosteric changes within the receptor. While studies have been performed with the natural VDR ligand, 1α,25-dihydroxyvitamin D3, similar principles can be applied using calcipotriene. nih.gov

The enhanced isotopic resolution provided by deuterated compounds can also be leveraged in techniques like quantitative proteomics (e.g., SILAC - Stable Isotope Labeling with Amino acids in Cell culture) to study the downstream effects of VDR activation by calcipotriene. By treating cells with calcipotriene and using quantitative proteomics, researchers can identify and quantify changes in protein expression that are part of the drug's mechanism of action. This can help in elucidating the complex signaling networks that are modulated by calcipotriene and may reveal new therapeutic targets.

Q & A

What are the key considerations for designing synthetic pathways for Calcipotriene-d4 to ensure isotopic purity and reproducibility?

Basic Research Focus
Synthetic routes must prioritize deuterium incorporation at specific positions while minimizing isotopic scrambling. Methodological steps include:

  • Isotopic Labeling Validation : Use nuclear magnetic resonance (NMR) spectroscopy (e.g., 2H^2H-NMR) to confirm deuterium placement .
  • Reaction Optimization : Employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst efficiency .
  • Reproducibility : Document reaction conditions exhaustively (e.g., inert atmosphere, purification steps) to align with journal guidelines for experimental transparency .

How can researchers resolve contradictions in reported pharmacokinetic data for this compound across different in vitro models?

Advanced Research Focus
Contradictions often arise from variability in experimental models or analytical techniques. A systematic approach includes:

  • Model Standardization : Compare cell lines (e.g., HaCaT keratinocytes vs. 3D skin equivalents) for metabolic activity differences .
  • Data Harmonization : Apply meta-analysis frameworks to reconcile disparities, focusing on variables like incubation time, solvent carriers, and detection limits (e.g., LC-MS vs. ELISA) .
  • Error Analysis : Quantify uncertainties from instrumentation (e.g., mass spec sensitivity drift) using calibration curves and internal standards .

What methodological frameworks are recommended for studying the stability of this compound under varying physicochemical conditions?

Basic Research Focus
Stability studies require controlled parameterization:

  • Degradation Kinetics : Use accelerated stability testing (e.g., elevated temperature, humidity chambers) with HPLC-UV to track degradation products .
  • pH Dependency : Assess hydrolytic stability across physiological pH ranges (4.0–8.0) using buffer systems and kinetic modeling .
  • Light Sensitivity : Quantify photodegradation via USP-NF photostability protocols with actinometric controls .

How should researchers design experiments to validate the receptor-binding specificity of this compound in the presence of endogenous vitamin D analogs?

Advanced Research Focus
Competitive binding assays require precision to isolate target interactions:

  • Competitive Radioligand Assays : Use 3H^3H-calcitriol as a tracer in receptor-rich preparations (e.g., human keratinocyte membranes) with Scatchard analysis for affinity calculations .
  • Cross-Reactivity Screening : Employ surface plasmon resonance (SPR) to measure binding kinetics against VDR mutants or related nuclear receptors .
  • Data Normalization : Account for nonspecific binding using blocking agents (e.g., excess unlabeled ligand) and statistical outlier removal .

What strategies are effective for integrating fragmented literature on this compound’s metabolic pathways into a cohesive review?

Basic Research Focus
Systematic literature synthesis involves:

  • Database Mining : Use PubMed, SciFinder, and Embase with Boolean queries (e.g., "this compound AND metabolism NOT psoriasis") .
  • Critical Appraisal : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize high-impact studies .
  • Gap Analysis : Tabulate unreported metabolites or enzyme isoforms (e.g., CYP24A1 vs. CYP27B1) to identify research opportunities .

How can advanced spectroscopic techniques differentiate this compound from its non-deuterated counterpart in complex biological matrices?

Advanced Research Focus
Hyphenated techniques enhance specificity:

  • LC-HRMS/MS : Leverage high-resolution mass spectrometry with isotopic pattern recognition (e.g., m/z shifts for deuterated ions) .
  • Isotopic Dilution Assays : Spike samples with 13C^{13}C-labeled internal standards to correct for matrix effects .
  • Multivariate Analysis : Use PCA (Principal Component Analysis) to distinguish spectral fingerprints in Raman or IR datasets .

What statistical approaches are suitable for analyzing dose-response relationships of this compound in heterogeneous cell populations?

Advanced Research Focus
Address heterogeneity with robust models:

  • Mixed-Effects Models : Account for inter-clonal variability in keratinocyte response using nonlinear regression (e.g., Hill equation) .
  • Bootstrapping : Estimate confidence intervals for EC50 values in small-sample datasets .
  • Machine Learning : Train classifiers (e.g., random forests) to predict subpopulation sensitivity based on transcriptomic profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.